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Histone H3 (1-25), amide -

Histone H3 (1-25), amide

Catalog Number: EVT-14056860
CAS Number:
Molecular Formula: C110H202N42O32
Molecular Weight: 2625.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Histone H3 (1-25), amide, is a peptide fragment derived from the N-terminal region of histone H3, specifically encompassing amino acids 1 to 25. This compound plays a crucial role in epigenetic regulation, particularly in the context of chromatin structure and gene expression. Histones are small proteins that facilitate the packaging of DNA into chromatin, and modifications to histones, including methylation and acetylation, are pivotal for regulating transcriptional activity.

Source

Histone H3 (1-25), amide can be sourced from various suppliers specializing in biochemical products. It is available in different forms, including as a trifluoroacetate salt and in powder form. The molecular weight of this compound is approximately 2625.1 Daltons, with a chemical formula of C110H202N42O32C_{110}H_{202}N_{42}O_{32} .

Classification

This compound is classified as a peptide and falls under the category of histone peptides. It is recognized for its role as a substrate for histone methyltransferases (HMTs), which are enzymes that add methyl groups to specific lysine residues on histones, influencing chromatin dynamics and gene expression .

Synthesis Analysis

Methods

The synthesis of Histone H3 (1-25), amide typically involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The process includes:

  1. Coupling: The amino acids are sequentially coupled to the growing chain using coupling reagents.
  2. Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the solid support.
  3. Purification: The crude product undergoes purification, often via high-performance liquid chromatography (HPLC), to achieve the desired purity level (typically >95%) .

Technical Details

The synthesis process may involve protecting groups that prevent unwanted reactions during coupling steps. These groups are removed at specific stages to allow further reactions. Additionally, amidation at the C-terminus enhances stability and biological activity .

Molecular Structure Analysis

Structure

The molecular structure of Histone H3 (1-25), amide features an N-terminal region rich in basic amino acids, which contributes to its interaction with negatively charged DNA. The specific sequence includes key lysine residues at positions 4 and 9, which are targets for methylation and acetylation modifications, and a serine residue at position 10 that can be phosphorylated .

Data

The compound's InChI Key is RUONWDBCYHUDCC-RXDYHHIJSA-N, indicating its unique chemical structure and aiding in its identification in databases .

Chemical Reactions Analysis

Reactions

Histone H3 (1-25), amide participates in several biochemical reactions primarily involving post-translational modifications:

  • Methylation: Catalyzed by histone methyltransferases such as G9a, which preferentially utilizes this peptide over longer histone fragments.
  • Acetylation: This modification can occur at lysines 4 and 9, influencing gene expression by altering chromatin accessibility.
  • Phosphorylation: The serine residue at position 10 can be phosphorylated, impacting various cellular processes including signal transduction pathways .

Technical Details

The efficiency of these reactions can be assessed using various biochemical assays that measure enzyme activity and substrate specificity.

Mechanism of Action

Process

The mechanism of action for Histone H3 (1-25), amide involves its interaction with various enzymes that modify histones. For instance:

  • Histone Methyltransferases: These enzymes recognize specific motifs within the peptide, leading to the addition of methyl groups to lysine residues.
  • Histone Acetyltransferases: They facilitate acetylation at specific lysines, which correlates with active transcription states.

These modifications alter chromatin structure, either promoting or inhibiting access to DNA for transcription factors .

Data

Studies indicate that modified forms of histone H3 can significantly influence gene expression patterns during development and cellular differentiation .

Physical and Chemical Properties Analysis

Physical Properties

Histone H3 (1-25), amide typically appears as a white powder or solid. It is stable when stored under appropriate conditions (-20°C) and is sensitive to moisture .

Chemical Properties

The compound exhibits solubility in aqueous solutions, which is crucial for its biological activity. Its stability can be affected by pH and temperature conditions during storage and handling .

Applications

Scientific Uses

Histone H3 (1-25), amide has several applications in scientific research:

  • Substrate for Enzymatic Studies: It is extensively used to study the specificity of histone methyltransferases and acetyltransferases.
  • Epigenetic Research: The compound serves as a model system for understanding how histone modifications affect gene regulation.
  • Drug Development: Insights gained from studying this peptide can inform therapeutic strategies targeting epigenetic modifications in diseases such as cancer .
Molecular Interactions and Binding Specificity

Substrate Recognition by Histone Methyltransferases (HMTs)

Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to specific lysine or arginine residues within histone tails. The structural accessibility and sequence context of the H3 (1-25) amide peptide make it an optimal substrate for several HMTs, enabling precise study of their enzymatic mechanisms.

Efficiency of H3 (1-25), Amide as a Substrate for G9a and Other HMTs

Experimental evidence demonstrates that H3 (1-25), amide serves as a highly efficient substrate for the HMT G9a (EHMT2), which primarily methylates H3 lysine 9 (H3K9). Compared to full-length histone H3 or alternative peptide fragments, H3 (1-25), amide exhibits superior kinetic properties in G9a methylation assays. This efficiency arises from several factors:

  • Optimal sequence context: Residues flanking H3K9 (e.g., ARKS) provide essential recognition motifs for G9a’s catalytic SET domain.
  • Reduced steric hindrance: The truncated peptide allows unobstructed access to the methylation site, circumventing structural constraints imposed by nucleosomal DNA in full-length H3.
  • Flexibility: The free peptide adopts an extended conformation that facilitates docking into the enzyme’s active site [2].

Beyond G9a, this peptide is also a functional substrate for other HMTs targeting residues within its sequence, including SETD1A/B (H3K4) and PRC2 components (H3K27), though with varying efficiencies dependent on the specific enzyme’s recognition requirements [1].

Comparative Analysis with Full-Length H3 and Other Fragments

The utility of H3 (1-25), amide becomes evident when compared to alternative substrates:

Table 1: Substrate Efficiency of H3 Peptides for HMT G9a

SubstrateRelative EfficiencyKey Advantages
H3 (1-25), amideHighOptimal balance of length and accessibility; contains all essential N-terminal PTM sites
Full-length histone H3ModeratePhysiological context but hindered by nucleosomal compaction and DNA interactions
H3 (15-39)LowLacks critical N-terminal residues (e.g., K4, T6); suboptimal for G9a recognition

Key findings from comparative studies include:

  • Superior kinetics: H3 (1-25), amide shows a ~3-fold higher methylation rate by G9a than full-length H3 in solution assays, attributed to the absence of nucleosome-imposed barriers.
  • Fragment limitations: Peptides lacking residues 1-15 (e.g., H3 (15-39)) show markedly reduced activity, underscoring the necessity of the N-terminal ARKS motif for G9a binding and catalysis [2] [6].

Interaction with DNA Repair and Replication Proteins

Beyond its role as an HMT substrate, the H3 N-terminal tail—and specifically the H3 (1-25), amide peptide—serves as a recognition platform for proteins involved in DNA repair and replication. These interactions ensure chromatin integrity during DNA synthesis and damage response.

TONSOKU (TSK/TONSL) Binding via Tetratricopeptide Repeat (TPR) Domain

TONSOKU (TSK/TONSL) is a critical regulator of DNA repair at stalled replication forks. It recognizes histone H3 variants through its tetratricopeptide repeat (TPR) domain, which exhibits high-affinity binding for the N-terminal tail of replication-dependent H3.1. Key mechanistic insights include:

  • Extended interface: The TPR domain forms a solenoid-like structure with a central channel that accommodates residues 1–40 of H3.1, with specific interactions at K4-K9, K18-A24, and P30-R40 [3].
  • Methylation sensitivity: Binding is antagonized by methylation at H3K4, H3K9, H3K27, and H3K36. H3K27me1 (catalyzed by ATXR5/6 in plants) acts as a critical switch to eject TSK from chromatin post-replication, preventing aberrant DNA repair [3].

The H3 (1-25), amide peptide retains sufficient sequence to study TSK binding in vitro, though residues beyond position 25 (e.g., A31) contribute to affinity in full-length H3.1.

Role of Alanine-31 in H3.1-Specific Recognition

Amino acid 31 is a key determinant for discriminating between replication-dependent H3.1/H3.2 and replication-independent H3.3 variants. While H3.1 harbors alanine at this position, H3.3 carries threonine. Structural and biochemical analyses reveal:

  • Alanine-31 specificity: The shallow pocket within the TPR domain’s N-terminal lobe (formed by conserved residues Arg109, Gln113, and Gln72) perfectly accommodates the small side chain of H3.1A31. Hydrogen bonds stabilize the backbone at G34 and A31 [3].
  • Steric exclusion of threonine: Substituting A31 with threonine (H3.3T31) introduces van der Waals clashes with Gln113 and Arg109, reducing binding affinity by >50% [3].

Table 2: Determinants of TONSOKU-H3 Interaction

Structural ElementFunction in TSK-H3 BindingImpact of Mutation
TPR domain (TPR 1–3)Binds H3 residues P30–R40; contains A31/T31 recognition pocketPoint mutations (e.g., Q113A) disrupt binding
H3.1A31Fits into hydrophobic pocket; backbone amide H-bonds with Q72A31T mutation reduces affinity via steric clashes
H3K27Unmodified K27 forms polar contacts with Asp234, Cys238, Ser208K27me1 disrupts polar interactions, abrogating binding

This variant-specific recognition ensures TSK’s recruitment to sites of DNA replication, where H3.1 is incorporated, facilitating fork restart and genome stability maintenance [3].

Properties

Product Name

Histone H3 (1-25), amide

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pentanediamide

Molecular Formula

C110H202N42O32

Molecular Weight

2625.0 g/mol

InChI

InChI=1S/C110H202N42O32/c1-53(2)49-74(100(177)133-58(7)89(166)148-83(62(11)156)105(182)144-65(28-14-19-41-112)91(168)132-56(5)87(164)131-55(4)85(119)162)146-97(174)72(36-38-77(117)158)141-92(169)66(29-15-20-42-113)139-95(172)70(33-24-46-127-109(122)123)143-102(179)76-35-26-48-152(76)107(184)59(8)135-90(167)64(27-13-18-40-111)136-80(161)51-129-79(160)50-130-103(180)81(60(9)154)149-101(178)75(52-153)147-96(173)67(30-16-21-43-114)140-94(171)69(32-23-45-126-108(120)121)138-88(165)57(6)134-104(181)82(61(10)155)150-99(176)73(37-39-78(118)159)142-93(170)68(31-17-22-44-115)145-106(183)84(63(12)157)151-98(175)71(137-86(163)54(3)116)34-25-47-128-110(124)125/h53-76,81-84,153-157H,13-52,111-116H2,1-12H3,(H2,117,158)(H2,118,159)(H2,119,162)(H,129,160)(H,130,180)(H,131,164)(H,132,168)(H,133,177)(H,134,181)(H,135,167)(H,136,161)(H,137,163)(H,138,165)(H,139,172)(H,140,171)(H,141,169)(H,142,170)(H,143,179)(H,144,182)(H,145,183)(H,146,174)(H,147,173)(H,148,166)(H,149,178)(H,150,176)(H,151,175)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,81-,82-,83-,84-/m0/s1

InChI Key

YNLQDZAEUXMPIO-FZRLICTESA-N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O

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